![molecular formula C19H24N4 B2859461 2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole CAS No. 1293284-73-7](/img/structure/B2859461.png)
2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole” is a complex organic molecule that contains a pyrrole ring and a pyrimidine ring . Pyrrole is a five-membered aromatic heterocycle, like benzene and imidazole . Pyrimidine is a basic aromatic ring that consists of two nitrogen atoms, it’s a crucial component of many biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrole and pyrimidine rings, along with the various substituents attached to these rings . The exact structure would depend on the positions of these substituents .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the reactivity of the pyrrole and pyrimidine rings . These rings are part of many important biological molecules and have been the subject of numerous chemical studies .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the pyrrole and pyrimidine rings . For example, these rings could influence the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research demonstrates the synthesis of pyrimidine-linked heterocyclic compounds, such as 2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole. These compounds are prepared using microwave irradiative cyclocondensation and evaluated for their insecticidal and antibacterial potential against various insects and microorganisms (Deohate & Palaspagar, 2020).
Synthesis and Antitumor Activity
Synthesis of pyrazolo[3,4-d]pyrimidine analogues, including compounds similar to 2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole, has been carried out. These compounds are explored for their potential as antitumor agents, with certain analogues showing in vitro cell growth inhibitory activity (Taylor & Patel, 1992).
Anti-Inflammatory Applications
Novel pyrrolo[2,3-d]pyrimidine derivatives, akin to the chemical , have been synthesized and evaluated for their in vivo anti-inflammatory activities. Some of these compounds demonstrated significant anti-inflammatory effects (Mohamed, Kamel, & Abd El-hameed, 2013).
Catalysis in Synthesis
Studies have shown the use of catalysts like 4-(N,N-Dimethylamino)pyridine (DMAP) in the synthesis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides, which are structurally similar to the compound . This approach enhances the efficiency of the synthesis process (Khashi, Davoodnia, & Chamani, 2014).
Dual Inhibitor Design
The compound has been used in the design of dual inhibitors for thymidylate synthase and dihydrofolate reductase, offering potential in antitumor treatments (Gangjee, Li, Yang, & Kisliuk, 2008).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-benzyl-5-(4,6-dimethylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4/c1-14-8-15(2)21-19(20-14)23-12-17-10-22(11-18(17)13-23)9-16-6-4-3-5-7-16/h3-8,17-18H,9-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZIVHWVTYEGAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3CN(CC3C2)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-5-(4,6-dimethyl-pyrimidin-2-yl)-octahydro-pyrrolo[3,4-c]pyrrole |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.